2,6-Dinitrobenzene-1,4-diamine
Overview
Description
2,6-Dinitrobenzene-1,4-diamine is an organic compound characterized by the presence of two nitro groups and two amine groups attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science. It is a crystalline solid with a pale yellow appearance and is relatively stable under standard conditions.
Mechanism of Action
Target of Action
It’s known that nitrobenzenes, such as dinitrobenzenes, are composed of a benzene ring and two nitro group (-no 2) substituents . These compounds often interact with various biological targets, depending on their specific structure and functional groups.
Mode of Action
Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring
Biochemical Pathways
It’s known that nitro compounds can undergo various reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
It’s known that dinitrobenzenes are insoluble in water , which could impact their absorption and distribution in the body
Result of Action
Nitro compounds can undergo various reactions, potentially leading to the formation of new compounds with different properties . The specific effects would depend on the nature of these reactions and the resulting compounds.
Action Environment
It’s known that dinitrobenzenes have specific physical properties, such as melting and boiling points , which could be influenced by environmental conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitrobenzene-1,4-diamine typically involves a multi-step process starting from benzene. The initial step is the nitration of benzene to form 1,3-dinitrobenzene. This is followed by the reduction of the nitro groups to amine groups, resulting in the formation of this compound. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using reducing agents such as tin and hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dinitrobenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups act as directing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin and hydrochloric acid or catalytic hydrogenation are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can be used for halogenation reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,6-Dinitrobenzene-1,4-diamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other advanced materials
Comparison with Similar Compounds
- 1,2-Dinitrobenzene
- 1,3-Dinitrobenzene
- 1,4-Dinitrobenzene
Comparison: In contrast, other dinitrobenzene isomers lack the amine groups, resulting in different chemical properties and applications .
Properties
IUPAC Name |
2,6-dinitrobenzene-1,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABRHWKDGNVNLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90413822 | |
Record name | 2,6-dinitrobenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90413822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67382-08-5 | |
Record name | NSC127001 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127001 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-dinitrobenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90413822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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